3,7-Dimethyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
5621-14-7 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3,7-dimethyl-1H-indole |
InChI |
InChI=1S/C10H11N/c1-7-4-3-5-9-8(2)6-11-10(7)9/h3-6,11H,1-2H3 |
InChI Key |
BOBGJFFADWBUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,7 Dimethyl 1h Indole and Analogues
Classical Indole (B1671886) Synthesis Approaches and Their Applicability
Classical indole syntheses, many of which date back to the late 19th and early 20th centuries, remain fundamental in organic synthesis. However, their application to specific substitution patterns often requires careful selection of starting materials and reaction conditions.
Fischer Indole Synthesis Modifications for Specific Substitution Patterns
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a versatile and widely used method for constructing the indole ring. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgbyjus.com The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org
To synthesize 3,7-dimethyl-1H-indole via the Fischer indole synthesis, one would theoretically start with 2,6-dimethylphenylhydrazine and acetone. The reaction proceeds through the formation of the corresponding hydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product.
Table 1: Key Steps in the Proposed Fischer Indole Synthesis of this compound
| Step | Description | Reactants | Intermediate/Product |
| 1 | Hydrazone Formation | 2,6-Dimethylphenylhydrazine, Acetone | Acetone 2,6-dimethylphenylhydrazone |
| 2 | Tautomerization | Acetone 2,6-dimethylphenylhydrazone | Ene-hydrazine intermediate |
| 3 | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | Protonated ene-hydrazine | Di-imine intermediate |
| 4 | Cyclization and Aromatization | Di-imine intermediate | This compound |
While this approach is theoretically sound, the regioselectivity can be an issue with unsymmetrical ketones, potentially leading to a mixture of isomeric products. thermofisher.com However, the use of a symmetrical ketone like acetone ensures the formation of a single regioisomer. A palladium-catalyzed modification, known as the Buchwald modification, allows for the synthesis of the necessary N-arylhydrazones from aryl bromides and hydrazones, expanding the scope of the Fischer indole synthesis. wikipedia.org
Nenitzescu Indole Synthesis and Variants for Dimethyl Indoles
The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, typically involves the reaction of a benzoquinone with a β-aminocrotonic ester to produce 5-hydroxyindole derivatives. The direct application of this method for the synthesis of non-hydroxylated indoles like this compound is not straightforward. The classical Nenitzescu synthesis is primarily suited for the preparation of indoles with a hydroxyl group at the 5-position, a functionality not present in the target molecule.
For the synthesis of dimethyl indoles, significant modifications to the standard Nenitzescu protocol would be necessary. These modifications would need to circumvent the inherent reactivity of the benzoquinone starting material that leads to the 5-hydroxy substitution pattern. While variants of the Nenitzescu reaction exist, their applicability to the synthesis of this compound is not well-documented in the literature, making other classical methods more suitable for this specific target.
Madelung Indole Synthesis and High-Temperature Base-Catalyzed Cyclizations
The Madelung indole synthesis, developed by Walter Madelung in 1912, is characterized by the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides. wikipedia.org This method is particularly useful for the synthesis of indoles from N-acyl-o-toluidines. wikipedia.org To apply this to the synthesis of this compound, the starting material would be N-acetyl-2,6-dimethylaniline (N-(2,6-dimethylphenyl)acetamide).
The reaction mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group by a strong base, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. Subsequent dehydration yields the indole ring.
Table 2: Proposed Madelung Synthesis of this compound
| Starting Material | Base | Temperature (°C) | Product |
| N-(2,6-dimethylphenyl)acetamide | Sodium or Potassium Alkoxide | 200-400 | This compound |
The vigorous reaction conditions, including high temperatures and the use of strong bases like sodium or potassium alkoxides, can limit the functional group tolerance of this method. wikipedia.org However, for the synthesis of relatively simple alkyl-substituted indoles like this compound, the Madelung synthesis presents a viable, albeit harsh, synthetic route.
Bartoli and Reissert Indole Synthesis Strategies
The Bartoli indole synthesis is a highly effective method for the preparation of 7-substituted indoles and is directly applicable to the synthesis of this compound. wikipedia.org This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org For the synthesis of this compound, the starting materials are o-nitrotoluene and propenyl Grignard. wikipedia.org
The reaction mechanism is initiated by the addition of the Grignard reagent to the nitro group, which leads to the formation of a nitrosoarene intermediate. wikipedia.org A second equivalent of the Grignard reagent adds to the nitroso group, and the steric bulk of the ortho-substituent facilitates a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org Subsequent cyclization, tautomerization, and reaction with a third equivalent of the Grignard reagent, followed by an aqueous workup, yields the final indole product. wikipedia.org A key advantage of the Bartoli synthesis is its ability to produce indoles with substitutions on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org
The Reissert indole synthesis provides another classical route to substituted indoles. The reaction typically starts with the condensation of an ortho-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide to form an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.netresearchgate.net This intermediate is then reductively cyclized to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated upon heating to give the indole. wikipedia.orgresearchgate.netresearchgate.net
To synthesize this compound using this method, one could envision starting with 2-nitro-m-xylene. The methyl group at the 3-position of the final indole would need to be introduced, possibly by using a modified carbonyl component in the initial condensation step, although this is not a standard application of the Reissert synthesis.
Modern Catalytic and Green Chemistry Approaches for Indole Ring Formation
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, often offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.
Transition Metal-Catalyzed Cyclizations (e.g., Copper(I), Iridium)
Copper(I)-catalyzed methodologies have been extensively developed for indole synthesis. One notable approach is the tandem Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling. organic-chemistry.org This one-pot process can generate multisubstituted indoles from readily available aryl iodides and enamines. organic-chemistry.org While a specific example for this compound is not explicitly detailed, the general applicability of this method to various substituted aryl iodides and enamines suggests its potential for accessing this target compound. For instance, the reaction of 2-iodo-1,3-dimethylbenzene with an appropriate enamine under copper(I) catalysis could potentially yield this compound.
Another copper-catalyzed approach involves the reaction of (2-iodophenyl)acetonitriles with amides. semanticscholar.org This Madelung-type indole synthesis proceeds under milder conditions than the classical version, utilizing a copper(I) iodide catalyst and a diamine ligand. semanticscholar.org
Iridium-catalyzed reactions have also gained prominence in indole synthesis. These methods often involve C-H activation and can be used for the selective functionalization of the indole core. For example, iridium catalysts have been employed for the direct C-7 selective C-H alkynylation of indolines, which can then be converted to the corresponding indoles. figshare.comnih.gov While this demonstrates the potential for functionalization at the 7-position, a direct synthesis of this compound via an iridium-catalyzed cyclization has not been specifically reported. However, the continuous development in this field may soon provide such a route.
Table 3: Comparison of Synthetic Methodologies for this compound
| Synthesis Method | Key Features | Applicability to this compound |
| Fischer Indole | Versatile, widely used, acid-catalyzed. | Feasible with 2,6-dimethylphenylhydrazine and acetone. |
| Nenitzescu Indole | Typically yields 5-hydroxyindoles. | Not directly applicable without significant modification. |
| Madelung Indole | High-temperature, base-catalyzed cyclization. | Feasible with N-(2,6-dimethylphenyl)acetamide, but harsh conditions. |
| Bartoli Indole | Reaction of ortho-substituted nitroarenes with vinyl Grignards. | Directly applicable and well-suited for this target. |
| Reissert Indole | Starts from ortho-nitrotoluenes. | Potentially applicable with modifications to introduce the 3-methyl group. |
| Copper(I)-Catalyzed | Milder conditions, good functional group tolerance. | Potentially applicable through various cyclization strategies. |
| Iridium-Catalyzed | C-H activation, high selectivity. | Potential for future development of a direct synthetic route. |
Purification and Isolation Techniques for Substituted Indoles
A variety of chromatographic and non-chromatographic methods are employed for the purification of substituted indoles. The most common and effective techniques include column chromatography, recrystallization, and extraction. High-performance liquid chromatography (HPLC) is also a powerful tool for both analytical assessment of purity and preparative-scale purification.
Column Chromatography: This is a cornerstone of purification in organic synthesis, including for substituted indoles. It separates compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) as a mobile phase (eluent) is passed through the column. The polarity of the eluent is a critical parameter that is often optimized to achieve efficient separation.
For dimethylated indoles, non-polar to moderately polar solvent systems are typically effective. For instance, in the purification of 1,2,3-trisubstituted indoles, flash chromatography using a mobile phase of 3% ethyl acetate in hexane has been successfully employed. This indicates that for this compound, a gradient of ethyl acetate in a non-polar solvent like hexane or cyclohexane would likely provide good separation. The selection of the appropriate solvent system is often guided by preliminary analysis using Thin Layer Chromatography (TLC).
Recrystallization: This technique is used to purify solid organic compounds based on differences in their solubility in a particular solvent at different temperatures. The crude solid is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial for successful recrystallization. For indole derivatives, which are often crystalline solids, a range of organic solvents can be explored. A patent for the preparation of 2,3-dimethylindole describes a purification process that involves distillation of the extracted material to yield the crystalline product, suggesting that for some dimethylindoles, crystallization from the concentrated pure fraction after distillation is a viable method.
Extraction: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. In the synthesis of indoles, extraction is often the first step in the work-up procedure to separate the organic products from inorganic salts and other water-soluble impurities. For instance, in the synthesis of 2,3-dimethylindole, the reaction mixture is hydrolyzed with an aqueous alkali solution and then extracted with ether to isolate the product.
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is an excellent method for both assessing the purity of a sample and for purifying small to moderate quantities of a compound. For indole derivatives, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid. This technique is particularly useful for separating closely related indole analogs.
The following table summarizes various purification techniques and provides examples of their application to substituted indoles, offering a guide for the purification of this compound and its analogs.
| Purification Technique | Stationary Phase/Solvent System | Compound Type | Research Finding |
| Column Chromatography | Silica gel with Hexane/Ethyl Acetate gradient | Dimethylated Indoles | Effective for separating indole derivatives from reaction byproducts. A low percentage of polar solvent is often sufficient. |
| Flash Chromatography | Silica gel with 3% Ethyl Acetate in Hexane | 1,2,3-Trisubstituted Indoles | Provides rapid and efficient purification of moderately non-polar indole derivatives. |
| Recrystallization | Ether | 2,3-Dimethylindole | Yields high-purity crystalline product after initial extraction and distillation. |
| Liquid-Liquid Extraction | Ether/Aqueous Alkali | 2,3-Dimethylindole | A crucial initial step to separate the crude product from the aqueous reaction mixture and inorganic impurities. |
| HPLC | C18 column with Acetonitrile/Water and Formic/Phosphoric Acid | Indole Derivatives | Offers high-resolution separation for purity analysis and preparative purification of complex mixtures of indole analogs. |
| Anion Exchange and C18 Chromatography | Amino anion exchange and C18 columns | Indole-3-acetic acid | A specialized two-step process for the purification of acidic indole derivatives from biological samples. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the complete carbon-hydrogen framework of a molecule. For substituted indoles, NMR is particularly crucial for differentiating between various positional isomers, which can have very similar physical properties but different chemical structures.
¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In the case of 3,7-Dimethyl-1H-indole, a ¹H NMR spectrum would be expected to show distinct signals for the N-H proton, the aromatic protons on the benzene (B151609) ring, the vinyl proton on the pyrrole (B145914) ring, and the two methyl groups.
The chemical shift (δ) of each proton is influenced by its local electronic environment. The broad singlet for the N-H proton typically appears far downfield. The aromatic protons (H-4, H-5, H-6) would appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The proton at C-2 would likely be a singlet or a finely split multiplet. The two methyl groups (at C-3 and C-7) would appear as sharp singlets in the upfield region, with their distinct chemical shifts confirming their different positions on the indole (B1671886) ring.
For comparison, the related isomer 7-Bromo-3-methyl-1H-indole shows a proton signal at δ 8.06 ppm for the N-H proton, aromatic signals between δ 6.97 and 7.55 ppm, and a methyl signal at δ 2.35 ppm rsc.org. The precise chemical shifts and coupling constants (J-values) for this compound would allow for the complete assignment of the proton signals.
Interactive Table 1: Expected ¹H NMR Signals for this compound Note: This table is predictive based on general indole chemistry, as specific experimental data for this compound was not found in the searched literature. Actual values may vary.
¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of the carbon environments. For this compound (C₁₀H₁₁N), ten distinct carbon signals would be expected in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon type (e.g., aromatic, aliphatic, attached to a heteroatom).
The spectrum would show eight signals in the downfield region (typically δ 100-140 ppm) corresponding to the eight carbons of the indole ring system (C-2, C-3, C-3a, C-4, C-5, C-6, C-7, C-7a). The two methyl carbons would appear as sharp signals in the upfield region (typically δ 10-25 ppm). For instance, in the isomer 7-Bromo-3-methyl-1H-indole , the methyl carbon appears at δ 9.97 ppm, while the indole ring carbons resonate between δ 104.75 and 135.07 ppm rsc.org. The specific shifts for this compound are essential for confirming the substitution pattern.
Interactive Table 2: Expected ¹³C NMR Signals for this compound Note: This table is predictive based on general indole chemistry, as specific experimental data for this compound was not found in the searched literature. Actual values may vary.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In a COSY spectrum of this compound, cross-peaks would be observed between the adjacent aromatic protons (H-4, H-5, and H-6), allowing for their sequential assignment around the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals for all protonated carbons. For example, the proton signal for the C-2 proton would show a cross-peak to the C-2 carbon signal, and the signals for the two methyl protons would correlate to their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over multiple bonds (typically two or three bonds). This technique reveals connectivity between different parts of the molecule and helps assign quaternary (non-protonated) carbons. For this compound, key HMBC correlations would include:
The protons of the 3-CH₃ group showing a correlation to the C-2, C-3, and C-3a carbons.
The protons of the 7-CH₃ group showing a correlation to the C-6, C-7, and C-7a carbons.
The H-2 proton showing correlations to C-3, C-3a, and C-7a.
The H-4 proton showing correlations to C-3a, C-5, and C-7a.
Together, these 2D NMR experiments provide a comprehensive and interlocking web of data that allows for the definitive structural confirmation of this compound, leaving no ambiguity about the positions of the methyl substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For this compound, the molecular formula is C₁₀H₁₁N. The theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be used to confirm this elemental composition by matching the experimentally measured mass to the calculated mass, thereby distinguishing it from other compounds that might have the same nominal mass but a different elemental formula.
Interactive Table 3: Calculated Exact Mass and Predicted Adducts for C₁₀H₁₁N
GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The gas chromatograph separates volatile compounds in a mixture, and the mass spectrometer then detects and identifies each separated component. For a pure sample of this compound, GC-MS would show a single chromatographic peak at a characteristic retention time.
The mass spectrometer, typically using Electron Ionization (EI), bombards the molecule with electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion (M⁺) peak corresponding to the intact molecule's mass, along with a series of fragment ion peaks. The molecular ion peak for this compound has been reported at an m/z of 145 rsc.org. The fragmentation pattern is a chemical fingerprint that can help confirm the structure. A common fragmentation pathway for substituted indoles involves the loss of a methyl group or cleavage of the pyrrole ring, which would produce characteristic fragment ions in the spectrum.
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the indole ring system and the methyl substituents.
Key expected vibrations include:
N-H Stretch: A distinct, relatively sharp band in the region of 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole pyrrole ring. mdpi.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the symmetric and asymmetric stretching vibrations of the two methyl (CH₃) groups are expected just below 3000 cm⁻¹. mdpi.com
C=C Stretches: Strong absorptions in the 1620-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic benzene and pyrrole rings. researchgate.net
C-H Bends: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl groups occur in the fingerprint region (below 1400 cm⁻¹).
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | ~3400 | Indole N-H |
| Aromatic C-H Stretch | 3100-3000 | Aromatic C-H |
| Aliphatic C-H Stretch | 3000-2850 | Methyl C-H |
| Aromatic C=C Stretch | 1620-1450 | Indole Ring C=C |
| C-H Bend | 1470-1350 | Methyl C-H |
| Aromatic C-H Out-of-Plane Bend | 900-675 | Aromatic C-H |
Electronic Absorption Spectroscopy for Conjugation and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a well-characterized chromophore that exhibits distinct absorption bands in the UV region. These absorptions are due to π→π* transitions.
The spectrum of the parent indole molecule typically displays two main absorption bands. The first, higher-energy band (¹La) is broad and structureless, while the second, lower-energy band (¹Lb) often shows vibrational fine structure. For indole in a non-polar solvent, these bands appear around 270-290 nm. acs.org
X-ray Diffraction (XRD) for Solid-State Structure and Conformational Analysis
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and revealing its solid-state conformation and packing.
Despite a thorough search of scientific literature, no published single-crystal X-ray diffraction studies for this compound were found. Therefore, specific crystallographic data, such as the crystal system, space group, unit cell parameters, and detailed molecular geometry in the solid state, are not available at this time.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Theoretical and experimental studies on 1H-indole have established it as an essentially planar molecule. The introduction of methyl groups at the C3 and C7 positions in this compound is expected to introduce minor, yet significant, perturbations to this geometry without altering the fundamental planarity of the bicyclic indole core.
Bond Lengths:
The bond lengths within the this compound molecule are largely dictated by the hybridization of the constituent atoms and the aromatic character of the indole ring system. The bonds within the benzene and pyrrole rings exhibit lengths that are intermediate between typical single and double bonds, a hallmark of aromatic delocalization.
The addition of a methyl group at the C3 position will create a new C3-C(methyl) single bond, which is expected to have a length typical for a C(sp²)-C(sp³) bond, approximately 1.51 Å. Similarly, the methyl group at the C7 position will form a C7-C(methyl) bond of a similar length. These substitutions are anticipated to cause slight elongations of the adjacent bonds within the ring due to inductive effects and hyperconjugation. For instance, the C2-C3 and C3-C3a bonds in the pyrrole ring, and the C7-C7a and C6-C7 bonds in the benzene ring, may be marginally longer compared to those in unsubstituted indole.
Below is a table of representative experimental and calculated bond lengths for the parent 1H-indole molecule, which serves as a baseline for understanding the bond lengths in this compound.
Table 1: Representative Bond Lengths of 1H-Indole
| Bond | Experimental (Å) | Calculated (DFT) (Å) | Expected in this compound |
|---|---|---|---|
| N1-C2 | 1.373 | 1.378 | Minor variation |
| C2-C3 | 1.365 | 1.375 | Slight elongation |
| C3-C3a | 1.442 | 1.435 | Slight elongation |
| N1-C7a | 1.381 | 1.391 | Minor variation |
| C4-C5 | 1.391 | 1.395 | Minor variation |
| C5-C6 | 1.395 | 1.401 | Minor variation |
| C6-C7 | 1.385 | 1.392 | Slight elongation |
| C7-C7a | 1.411 | 1.412 | Slight elongation |
| C3a-C4 | 1.398 | 1.405 | Minor variation |
| C3a-C7a | 1.415 | 1.418 | Minor variation |
| C3-C(methyl) | - | - | ~1.51 Å |
Bond Angles:
The bond angles in this compound are primarily determined by the sp² hybridization of the carbon and nitrogen atoms forming the bicyclic ring system, which favors angles of approximately 120°. However, the fusion of the five-membered pyrrole ring with the six-membered benzene ring introduces inherent ring strain, causing deviations from this ideal geometry.
The introduction of the methyl groups is expected to cause localized steric effects that will influence the adjacent bond angles. The C2-C3-C3a and N1-C2-C3 angles in the pyrrole ring, and the C6-C7-C7a angle in the benzene ring, are likely to be slightly compressed or expanded to accommodate the spatial requirements of the methyl substituents. For example, the C2-C3-C(methyl) and C3a-C3-C(methyl) bond angles will be close to the tetrahedral angle of 109.5° for the sp³ hybridized methyl carbon, but will also be influenced by the steric interactions with the rest of the molecule.
The following table presents the established bond angles for 1H-indole, providing a reference for the anticipated geometry of this compound.
Table 2: Representative Bond Angles of 1H-Indole
| Angle | Experimental (°) | Calculated (DFT) (°) | Expected in this compound |
|---|---|---|---|
| C7a-N1-C2 | 108.6 | 109.1 | Minor variation |
| N1-C2-C3 | 110.4 | 110.1 | Potential minor distortion |
| C2-C3-C3a | 107.1 | 107.3 | Potential minor distortion |
| C3-C3a-C7a | 108.4 | 108.2 | Minor variation |
| N1-C7a-C3a | 105.5 | 105.3 | Minor variation |
| C3a-C4-C5 | 118.9 | 118.7 | Minor variation |
| C4-C5-C6 | 121.2 | 121.3 | Minor variation |
| C5-C6-C7 | 120.4 | 120.5 | Minor variation |
| C6-C7-C7a | 118.2 | 118.3 | Potential minor distortion |
| C7-C7a-C3a | 121.4 | 121.3 | Minor variation |
| C4-C3a-C7a | 119.7 | 119.9 | Minor variation |
| C2-C3-C(methyl) | - | - | ~126° (due to steric influence) |
Dihedral Angles:
For this compound, the bicyclic core is expected to remain essentially planar. The primary dihedral angles of interest, therefore, involve the orientation of the methyl groups relative to the indole plane. The hydrogen atoms of the methyl groups are in constant rotation around the C-C single bond. However, there will be preferred staggered conformations to minimize steric hindrance with the adjacent atoms of the indole ring. The planarity of the main ring structure is a key feature, and any significant deviation would imply a considerable energetic cost.
Table 3: Key Dihedral Angle Considerations for this compound
| Dihedral Angle | Description | Expected Value (°) |
|---|---|---|
| Atoms of the indole ring | Defines the planarity of the bicyclic system | ~0° or ~180° |
| H-C(methyl)-C3-C2 | Describes the orientation of the C3-methyl group | Rotational, with preferred staggered conformations |
Reactivity Profiles and Mechanistic Investigations
Electrophilic Aromatic Substitution (EAS) on the Indole (B1671886) Ring System
Electrophilic Aromatic Substitution (EAS) stands as a primary pathway for the functionalization of indoles. The indole ring system is highly activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom being delocalized into the π-system, which significantly increases the electron density of the ring. nih.govresearchgate.net This inherent reactivity makes indoles orders of magnitude more reactive than benzene (B151609) in EAS reactions. nih.gov
Regioselectivity at C-3, C-2, and Benzene Ring Positions (C-6, C-5) in Dimethyl Indoles
The regioselectivity of EAS on the indole ring is well-established. The C-3 position is overwhelmingly the most nucleophilic and the preferred site for electrophilic attack. researchgate.netquora.comic.ac.uk This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) formed upon attack at C-3 without disrupting the aromaticity of the benzene ring. ic.ac.uk
In the case of 3,7-Dimethyl-1H-indole, the most reactive C-3 position is blocked by a methyl group. This forces electrophilic substitution to occur at other positions on the indole nucleus. researchgate.net The potential sites for substitution are the C-2 position of the pyrrole (B145914) ring and the C-4, C-5, and C-6 positions of the benzene ring.
C-2 Position: After C-3, the C-2 position is the next most favored site for electrophilic attack in the pyrrole moiety. However, substitution at C-2 leads to an intermediate that is less stable because it involves the disruption of the benzene ring's aromatic sextet. chemtube3d.com For 3-substituted indoles like 3-methylindole, substitution can be directed to the C-2 position. rsc.org
Benzene Ring Positions (C-6, C-5): The 7-methyl group on the benzene ring is an electron-donating, activating group. chemistrytalk.org As such, it directs incoming electrophiles to the ortho (C-6) and para (C-5) positions relative to itself, further enhancing the electron density at these sites. libretexts.org The inherent directing effect of the pyrrole nitrogen also influences the benzene ring, favoring substitution at C-5. Therefore, in this compound, the C-5 and C-6 positions are activated and represent viable sites for electrophilic attack.
The ultimate regiochemical outcome depends on the specific electrophile and reaction conditions, balancing the electronic activation and steric hindrance at each potential site.
Impact of Methyl Substituents on Indole Reactivity
Steric and Positional Effects: The C-3 methyl group sterically blocks the most nucleophilic site, redirecting reactions to alternative positions. researchgate.netrsc.org This redirection can be synthetically useful for achieving substitution patterns not accessible with unsubstituted indole. However, the presence of a methyl group adjacent to a potential reaction site, such as the C-2 position, can also introduce steric hindrance that may decrease the rate of reaction at that site. uni-muenchen.denih.gov Studies on 2-methylindole have shown it to be less reactive than indole in some dimerization reactions, highlighting the potential for steric hindrance. pageplace.de
Table 1: Influence of Methyl Groups on Indole Reactivity in EAS
| Substituent Position | Electronic Effect | Impact on Regioselectivity | Overall Reactivity Effect |
| C-3 Methyl | Electron-donating | Blocks the primary C-3 site, directing electrophiles to C-2 or the benzene ring. | Activates the ring system but forces substitution at less favored positions. |
| C-7 Methyl | Electron-donating | Activates the benzene ring, directing electrophiles to the C-6 (ortho) and C-5 (para) positions. | Activates the ring system, particularly the carbocyclic part. |
Nucleophilic Reactions and Their Applications
Nucleophilic Substitution at Indole Positions
The electron-rich nature of the indole ring makes it generally unreactive towards nucleophiles. nih.gov Direct nucleophilic aromatic substitution is uncommon unless the ring is activated by strong electron-withdrawing groups or by forming a suitable precursor.
Several strategies have been developed to achieve nucleophilic substitution on the indole core:
Activation with Electron-Withdrawing Groups: The introduction of potent electron-withdrawing groups, such as a nitro group, can render the indole ring sufficiently electron-poor to undergo nucleophilic substitution. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde reacts regioselectively at the C-2 position with various nucleophiles. nii.ac.jpclockss.org
Use of 1-Hydroxyindoles: In an acidic medium, 1-hydroxyindoles can react with nucleophiles, such as another indole molecule, at the N-1 position. This process is proposed to proceed through an SN2-like mechanism on the nitrogen atom. clockss.org
Side-Chain Substitution: Nucleophilic substitution is more readily achieved on a side chain attached to the indole ring, for example, on an (indol-3-yl)methyl halide or a related electrophile. researchgate.netresearchgate.net
For this compound, direct nucleophilic attack on the carbon framework is not a favored process. The most common nucleophilic reaction involving the indole nucleus itself is the deprotonation of the N-H bond by a strong base to form the indolyl anion, which is a potent nucleophile and can subsequently react with various electrophiles.
Cycloaddition Reactions Involving the Indole Moiety
While the aromaticity of the indole ring makes it a reluctant participant in cycloaddition reactions, it can engage in such transformations under specific conditions, acting as either a 2π or a 4π component.
Indole as a Dienophile: The C-2=C-3 bond of the pyrrole ring can function as a dienophile in inverse-electron-demand Diels-Alder reactions. This has been demonstrated in reactions with electron-poor dienes like 1,2,4-triazines. acs.org
Indole as a Diene Component: More commonly, a substituent on the indole ring acts as the diene. For example, 3-alkenylindoles can undergo dearomative (4+3) cycloaddition reactions with oxyallyl cations to furnish complex cyclohepta[b]indoles. nih.gov Similarly, 2-vinylpyrroles, which are structurally analogous to a portion of the indole system, participate in Diels-Alder reactions with dienophiles like maleimides to yield tetrahydroindoles. researchgate.netnih.gov
For this compound, participation in a cycloaddition would likely require prior functionalization, for example, the introduction of a vinyl group at the C-2 position to create a suitable diene for a Diels-Alder reaction.
Mannich Reaction and Its Utility for C-3 Functionalization
The Mannich reaction is a powerful and highly reliable method for the aminomethylation of acidic protons, and it is particularly effective for the C-3 functionalization of indoles. chemtube3d.comwikipedia.org This three-component condensation involves an active hydrogen compound (the indole), an aldehyde (commonly formaldehyde), and a secondary amine. uobaghdad.edu.iqnih.gov The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the nucleophilic C-3 position of the indole. chemtube3d.comwikipedia.org
However, the classic Mannich reaction is regioselective for the C-3 position. In this compound, this position is substituted with a methyl group, precluding the standard Mannich reaction from occurring at this site. Studies on other C-3 substituted indoles have shown that the reaction is either inhibited or proceeds at other positions, often with low efficiency. For example, 2-methylindole provides only low yields of the C-3 Mannich product, and the reaction with the more hindered 2-phenylindole fails to produce the expected Mannich base, instead yielding products like bis(2-phenylindolyl)methane. clockss.org This suggests that for this compound, the Mannich reaction is not a viable method for C-3 functionalization and would likely result in no reaction or a complex mixture of minor products from substitution at less reactive sites.
Oxidation and Reduction Pathways of Substituted Indoles
The indole nucleus is a privileged scaffold in a multitude of natural products and synthetic compounds of significant biological and material interest. The reactivity of the indole ring, particularly its susceptibility to oxidation and reduction, is a cornerstone of its chemical versatility. The specific pathways of these transformations are profoundly influenced by the nature and position of substituents on the indole core, as well as the reagents and conditions employed. Mechanistic investigations have revealed a rich and complex landscape of chemical behavior, allowing for the selective modification of either the pyrrole or the benzene ring.
Oxidation Pathways
The oxidation of indoles is a fundamental transformation that can lead to a variety of valuable nitrogen-containing compounds, including oxindoles, dioxindoles, and isatins. researchgate.netuq.edu.au The regioselectivity of indole oxidation is highly dependent on the substitution pattern. The C2-C3 double bond of the pyrrole ring is electron-rich and thus the most common site for initial oxidative attack. wikipedia.org
Electrochemical Oxidation: Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants. researchgate.net For instance, 3-substituted indoles can undergo a straightforward electrochemical oxidation to the corresponding 2-oxindoles in the presence of potassium bromide. researchgate.netrsc.org Mechanistic studies, including cyclic voltammetry, suggest that the reaction proceeds through the electrochemical generation of bromine (Br₂). This in-situ generated bromine then reacts with the indole, and subsequent hydrolysis yields the 2-oxindole product. rsc.org This method is appealing as it avoids the use of stoichiometric quantities of hazardous chemical oxidants and minimizes the formation of unwanted side-products. researchgate.netrsc.org
Catalytic Oxidation: Various catalytic systems have been developed for the selective oxidation of indoles. A manganese-containing artificial mini-enzyme, Mn-MC6*a, has been shown to catalyze the selective oxidation of indole at its C3 position, leading to 3-oxindole derivatives. acs.org The proposed mechanism involves a manganyl-oxo species as the active oxidizing intermediate which mediates the C3 oxygenation. acs.org The reaction outcome can be influenced by substrate modification; for example, N-methyl-indole oxidation with this catalyst also proceeds via C3 oxygenation. acs.org
Another green catalytic protocol utilizes oxone and a halide catalyst. springernature.com This system can achieve three major types of indole oxidations: the oxidative rearrangement of tetrahydro-β-carbolines to spirooxindoles, the oxidation of C3-substituted indoles to 2-oxindoles, and the oxidative cleavage of C2,C3-disubstituted indoles to 2-keto acetanilides. springernature.com The in-situ generated halonium ion (X+) is believed to be the key reactive species that attacks the C2-C3 double bond. springernature.com
The table below summarizes the outcomes of different oxidation methods on various substituted indoles.
| Indole Substrate | Oxidation Method | Major Product | Yield (%) | Reference |
| 3-Methylindole | Electrochemical (KBr) | 3-Methyl-2-oxindole | 85 | researchgate.net |
| 3-Phenylindole | Electrochemical (KBr) | 3-Phenyl-2-oxindole | 90 | researchgate.net |
| Indole | Mn-MC6a, H₂O₂, TFE | 2-TFE-3-oxindole | 86 | acs.org |
| N-Methyl-indole | Mn-MC6a, H₂O₂ | N-Methyl-2-oxindole | - | acs.org |
| Various 3-substituted indoles | Hypervalent iodine reagent | Substituted 2-oxindoles | up to 90 | researchgate.net |
Reduction Pathways
The reduction of the indole ring can be selectively targeted to either the carbocyclic (benzene) or the heterocyclic (pyrrole) ring, depending on the choice of reducing agent and reaction conditions. bhu.ac.in
Heterocyclic Ring Reduction: The reduction of the pyrrole ring of indole derivatives leads to the formation of indolines. This transformation can be achieved using acidic reagents such as zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid. bhu.ac.in A method involving a borane reagent in the presence of trifluoroacetic acid has been found to be rapid and provides good yields for the reduction of indole compounds to their corresponding indoline compounds. google.com This process is particularly useful for indoles bearing a basic nitrogen group. google.com
Furthermore, metal-free protocols have been developed for the reduction of unprotected indoles. One such system uses B(C₆F₅)₃ and THF as a Lewis acid-base pair to activate the B-H bond of pinacolborane (HBpin). researchgate.net Brønsted acid-catalyzed transfer hydrogenation using a Hantzsch dihydropyridine as the hydrogen source provides an efficient route to optically active indolines with high enantioselectivities. organic-chemistry.org
Carbocyclic Ring Reduction: Selective reduction of the benzene portion of the indole nucleus is less common but can be achieved under specific conditions. For example, using lithium in liquid ammonia can reduce the benzene ring to afford 4,7-dihydroindole as the major product. bhu.ac.in In contrast, strong reducing agents can lead to the complete saturation of the bicyclic system to yield octahydroindole. youtube.com
The following table provides examples of reduction reactions on substituted indoles.
| Indole Substrate | Reduction Method | Major Product | Reference |
| Indole | Li / liquid NH₃ | 4,7-Dihydroindole | bhu.ac.in |
| Indole | Zn / HCl | Indoline | bhu.ac.in |
| Indole Compound | Borane complex / Trifluoroacetic acid | Indoline Compound | google.com |
| Unprotected Indoles | B(C₆F₅)₃ / THF / HBpin | Indolines | researchgate.net |
| 3H-Indoles | Chiral Brønsted Acid / Hantzsch ester | Optically active indolines | organic-chemistry.org |
The reactivity of this compound in oxidation and reduction reactions can be inferred from these general principles. The presence of a methyl group at the C3 position would likely direct oxidation towards the formation of 3,7-dimethyl-2-oxindole under conditions such as electrochemical oxidation with KBr. researchgate.netrsc.org For reduction, methods that are effective for other substituted indoles, such as catalytic transfer hydrogenation, would be expected to reduce the pyrrole ring to yield 3,7-dimethylindoline. organic-chemistry.org The C7-methyl group, being on the benzene ring, would primarily exert an electronic influence on the reactivity of the indole system.
Theoretical and Computational Chemistry Studies
Quantum Chemical Descriptors for Reactivity Prediction
Calculated values for quantum chemical descriptors such as chemical hardness, softness, electronegativity, and chemical potential, which are used to predict the reactivity of 3,7-Dimethyl-1H-indole, have not been published.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
There are no available studies that have conducted Molecular Dynamics simulations specifically on this compound to analyze its dynamic behavior, such as conformational changes over time or interactions with a solvent.
Non-Linear Optical (NLO) Properties Investigations
Specific investigations into the non-linear optical (NLO) properties of this compound, including calculations of polarizability, first hyperpolarizability (β), and second hyperpolarizability (γ), are not available in the reviewed literature.
Charge Transfer and Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis, Atoms in Molecules (AIM) Theory)
Detailed charge transfer and bonding analyses for this compound using Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) theory have not been reported in the available scientific literature. Consequently, data on donor-acceptor interactions, stabilization energies (E(2)), or topological properties of electron density are not available for this specific compound.
Based on a comprehensive search of available scientific literature, there is insufficient specific data concerning "this compound" to fully address the detailed sections and subsections of the requested article. The current body of research focuses extensively on the broader class of indole (B1671886) derivatives, without specific and detailed mechanistic studies on derivatives originating uniquely from this compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline focusing solely on this specific compound. The detailed research findings, data tables, and mechanistic investigations for antimicrobial and anticancer activities as requested are not available for derivatives of this compound in the provided search results.
Exploration of Derivatives and Their Mechanistic Studies in Vitro/in Silico
In Vitro Mechanistic Investigations of Derived Compounds
Anti-inflammatory Activity Mechanisms in vitro
Derivatives of the indole (B1671886) nucleus have demonstrated significant anti-inflammatory properties through various in vitro models. A primary mechanism involves the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines.
Studies have shown that certain indole compounds can effectively modulate the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. Indole derivatives have been found to inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes. nih.govresearchgate.net For instance, Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), are noted for their ability to deregulate NF-κB signaling. nih.govnih.gov
Another significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in inflammatory processes. nih.govtandfonline.comnih.gov By inhibiting COX-2, these derivatives reduce the synthesis of prostaglandins, which are key mediators of inflammation. Molecular docking studies have further explained the potential of indole derivatives to bind to and inhibit COX-1 and COX-2 enzymes. tandfonline.com
Antioxidant Activity Mechanisms in vitro
The antioxidant capacity of indole derivatives has been extensively evaluated using various in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. semanticscholar.orgnih.govresearchgate.netnih.gov These methods assess the ability of a compound to donate a hydrogen atom or an electron to stabilize free radicals. nih.govresearchgate.netresearchgate.net
The primary mechanism for the antioxidant activity of many indole derivatives is their hydrogen-donating ability. nih.govresearchgate.net The indole nucleus, particularly the N-H group, can transfer a hydrogen atom to neutralize reactive oxygen species (ROS). researchgate.net The efficiency of this process is often dependent on the nature and position of substituents on the indole ring.
Studies comparing different substituted indole-3-acetamides revealed that dimethyl-substituted compounds showed superior antioxidant activity compared to their methyl-substituted counterparts, an effect potentially attributed to hyperconjugation. acs.org Similarly, derivatives with electron-donating groups generally exhibit enhanced antioxidant properties. researchgate.net The scavenging activity is quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals. nih.gov
| Assay Type | Compound Group | Key Finding | Reference |
| DPPH & ABTS | Indole-3-acetamides | Dimethyl-substituted derivatives showed superior activity compared to mono-methyl derivatives. | acs.org |
| DPPH | Ethenyl indoles | Derivatives with electron-donating substituents exhibited significant antioxidant properties. | researchgate.net |
| DPPH & ABTS | General Indoles | The mechanism is primarily attributed to hydrogen-donating ability to stabilize free radicals. | nih.gov |
Enzyme and Receptor Interaction Studies
Indole derivatives are known for their ability to interact with a wide range of enzymes and receptors, a characteristic that underpins many of their pharmacological effects. Their structural similarity to endogenous molecules like serotonin (B10506) makes them prime candidates for interacting with serotonergic systems. wikipedia.org
Extensive research has identified indole derivatives as potent ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.gov The interaction is often anchored by a salt bridge formed between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp 3.32) within the receptor. nih.gov The indole moiety itself typically penetrates deep into the receptor's hydrophobic cavity. nih.gov N,N-Dimethyltryptamine (DMT), a well-known indole alkaloid, exhibits strong interactions with 5-HT2A, 5-HT1A, and 5-HT2C receptors, which are believed to mediate its effects. wikipedia.org Similarly, Bufotenin (5-HO-DMT) is a potent agonist at multiple serotonin receptors. wikipedia.org
Beyond neurotransmitter receptors, indole derivatives have been studied as inhibitors of viral enzymes. For example, they have been investigated as non-nucleoside inhibitors of the Hepatitis C NS5B polymerase, an essential enzyme for viral replication. These inhibitors bind to an allosteric site in the "thumb" domain of the enzyme, interfering with the conformational changes necessary for its function.
Molecular Docking Studies for Target Identification and Binding Affinity
Molecular docking is a computational technique widely used to predict the binding mode and affinity of a ligand to a specific biological target. For indole derivatives, these in silico studies have been instrumental in rationalizing observed biological activities and guiding the design of more potent compounds.
Docking studies have successfully elucidated the interactions of indole derivatives with various targets:
Serotonin Transporter (SERT) and Dopamine D2 Receptor: Studies on indolylpropyl-piperazine derivatives identified key interactions for high binding affinity. These include a π-π interaction between the indole ring and a tyrosine residue (Tyr176), a coulombic interaction with an aspartate residue (Asp98), and a π-cation interaction with another tyrosine (Tyr95). nih.gov
COX-1 and COX-2: Docking of 2-(2-aminophenoxy)-1-(1H-indol-1-yl)ethanone revealed strong binding energies of -9.3 and -8.3 kcal/mol for COX-1 and COX-2, respectively, explaining its anti-inflammatory mechanism. tandfonline.com
HIV-1 Glycoprotein gp120: To understand how indole derivatives inhibit HIV-1 entry, docking simulations were used to propose a binding mode within the gp120 protein pocket, preventing its interaction with the CD4 receptor. researchgate.net
PIM-1 Kinase: In the search for anticancer agents, docking studies on 3-(pyrazin-2-yl)-1H-indazole derivatives identified crucial hydrogen bond interactions with key residues like Glu171, Glu121, and Lys67 in the PIM-1 kinase active site. japsonline.com
| Target Protein | Derivative Class | Key Interacting Residues | Predicted Binding Energy/Score |
| SERT | Indolylpropyl-piperazines | Tyr176, Asp98, Tyr95 | Not specified |
| COX-1 | 2-(2-aminophenoxy)-1-(1H-indol-1-yl)ethanone | Not specified | -9.3 kcal/mol |
| COX-2 | 2-(2-aminophenoxy)-1-(1H-indol-1-yl)ethanone | Not specified | -8.3 kcal/mol |
| PIM-1 Kinase | 3-(pyrazin-2-yl)-1H-indazoles | Glu171, Glu121, Lys67 | Not specified |
| CDK4 | Indole-3-triazole Schiff bases | Not specified | Not specified |
Structure-Activity Relationship (SAR) Studies for Substituted Indoles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule affect its biological activity. For substituted indoles, SAR studies have been crucial in optimizing their therapeutic potential.
Key findings from SAR studies on various indole derivatives include:
Influence of Alkyl and Alkoxy Groups: In a series of indole-3-acetamides evaluated for antihyperglycemic and antioxidant activity, it was observed that dimethyl-substituted compounds had superior antioxidant potential compared to single methyl substitutions. acs.org Furthermore, a methoxy group led to better activity than methyl groups, though a dimethoxy substitution was less active than a single methoxy group. acs.org
Impact of Halogenation: For indolylpropyl-piperazine derivatives targeting the D2 receptor, dihalogenated compounds (with one halogen on the indole C-5 and another on the benzoxazine ring) were generally more potent than their monohalogenated or unsubstituted counterparts. nih.gov The presence of a fluorine atom at the C-5 position of the indole ring was shown to be particularly relevant for binding affinity to SERT. nih.gov
Regiochemistry of Amide Linkers: For indazole-3-carboxamides acting as CRAC channel blockers, the specific regiochemistry of the amide linker was found to be essential for activity. The 3-carboxamide isomer actively inhibited calcium influx, whereas its reverse amide isomer was inactive, demonstrating a strict structural requirement for biological function. nih.gov
These studies collectively underscore that modifications to the indole core, including the type, number, and position of substituents, as well as the nature of linkers to other chemical moieties, profoundly influence the resulting biological activity. nih.govacs.org
Supramolecular Chemistry and Intermolecular Interactions
Hydrogen Bonding Networks in 3,7-Dimethyl-1H-indole and Its Derivatives
The N-H group of the indole (B1671886) ring is a potent hydrogen bond donor, playing a critical role in the formation of supramolecular structures. nih.govnih.gov In the crystal structures of numerous indole derivatives, this N-H group readily participates in hydrogen bonds with suitable acceptors, such as oxygen and nitrogen atoms, leading to the formation of predictable and robust synthons. researchgate.net
A common motif observed in the crystal packing of indole derivatives containing a carbonyl group is the formation of inversion dimers linked by pairs of N-H⋯O hydrogen bonds. nih.govresearchgate.net These interactions often generate stable, cyclic R22(10) graph-set motifs. researchgate.net Beyond these classic hydrogen bonds, the indole N-H group can also act as a donor in weaker N-H⋯π interactions, where the acceptor is an aromatic ring of a neighboring molecule. nih.gov The presence and nature of these hydrogen bonds are fundamental to the stability and organization of the crystal lattice. nih.gov For instance, in some derivatives, molecules are linked by N-H⋯N hydrogen bonds, creating C(7) chains that propagate through the crystal. researchgate.net The ability of the indole N-H to engage in these interactions is a key factor in molecular recognition and the design of crystalline materials. nih.gov
| Compound Type | Interaction | Acceptor | Resulting Motif | Reference |
|---|---|---|---|---|
| Indole-2-carboxylates | N—H⋯O | Carbonyl Oxygen | Inversion dimers, R22(10) loops | nih.govresearchgate.net |
| Substituted Indoles | N—H⋯π | Aromatic Ring | Chains or dimers | nih.gov |
| Indole-imidazole derivatives | N—H⋯N | Imidazole Nitrogen | Chains, C(7) motif | researchgate.net |
| Indolylglyoxylamides | N—H⋯O | Amide Oxygen | Contributes to receptor binding | nih.gov |
π-π Stacking and Other Aromatic Interactions
The extended aromatic system of the indole ring is highly susceptible to π-π stacking interactions, which are crucial forces in determining the three-dimensional arrangement of molecules in crystals. nih.govacs.org These interactions occur between the electron-rich π-systems of adjacent indole rings or between an indole ring and another aromatic moiety. acs.org The geometry of these interactions can vary, including parallel-displaced and T-shaped arrangements, with interplanar distances typically in the range of 3.4–3.8 Å. acs.orgacs.org
In the crystal structures of many indole derivatives, π-π stacking links molecules into chains or sheets. nih.gov For example, stacking between the five-membered pyrrole (B145914) ring of one molecule and the six-membered benzene (B151609) ring of another is a common packing feature. nih.gov The strength and geometry of these interactions can be significantly influenced by substituents on the indole ring. nih.gov Halogenation of the indole core, for instance, has been shown through computational studies to modulate the stacking stability. nih.gov These interactions are not only vital for crystal engineering but also play a significant role in biological contexts, such as the binding of indole-containing ligands to protein active sites. rsc.org
| Interacting Rings | Interaction Type | Typical Centroid-Centroid Distance (Å) | Significance | Reference |
|---|---|---|---|---|
| Indole-Benzene | Parallel-displaced / T-shaped | 3.4 - 3.8 | Model for protein-ligand interactions | acs.org |
| Indole-Indole (5-membered ring to 6-membered ring) | Parallel-displaced | ~3.77 | Formation of supramolecular chains | nih.gov |
| Indole-Pyrimidine / Indole-Thiazolium | Parallel alignment | 3.4 - 3.6 | Model for enzyme-cofactor binding | acs.org |
| Halogenated 3-methylindole dimers | Stacked | Varies with substituent | Modulation of interaction stability | nih.gov |
Weak C-H⋯O, C-H⋯N, and C-H⋯π Interactions in Crystal Packing
In addition to strong hydrogen bonds and π-π stacking, weaker interactions such as C-H⋯O, C-H⋯N, and C-H⋯π play a significant and often decisive role in the final crystal packing of indole derivatives. nih.govacs.orgnih.gov Though individually less energetic, the cumulative effect of these numerous weak contacts can provide substantial stabilization to the supramolecular assembly. nih.gov
C-H⋯O interactions are frequently observed, where an activated C-H bond (often from the aromatic ring) acts as a donor to an oxygen atom of a neighboring molecule. nih.gov Similarly, C-H⋯N interactions contribute to the packing in structures containing nitrogen acceptors. unipr.it C-H⋯π interactions are also prevalent, where a C-H bond points towards the face of an aromatic ring, contributing to the cohesion of the crystal lattice. nih.govnih.gov These interactions often work in concert with stronger forces; for example, N-H⋯π bonds may be reinforced by adjacent C-H⋯π interactions, and N-H⋯O dimers can be linked into larger sheets or three-dimensional networks by these weaker contacts. nih.govnih.gov The analysis of crystal structures reveals that these interactions are ubiquitous and essential for a complete understanding of the supramolecular chemistry of indole compounds. rsc.org
| Interaction Type | Description | Typical H⋯Acceptor Distance (Å) | Structural Role | Reference |
|---|---|---|---|---|
| C—H⋯O | Aromatic C-H bond donates to an oxygen acceptor (e.g., sulfonyl, carbonyl). | Variable | Stabilizes molecular conformation and links primary motifs. | nih.gov |
| C—H⋯N | Aromatic or aliphatic C-H bond donates to a nitrogen acceptor. | Variable | Dominates crystal packing in certain positional isomers. | nih.gov |
| C—H⋯π | C-H bond points towards the face of a five- or six-membered aromatic ring. | ~2.72 | Links molecules into chains or sheets; reinforces stronger interactions. | nih.govnih.gov |
| C—Cl⋯π | Chlorine atom interacts with the face of an aromatic ring. | ~3.54 | Reinforces π-π stacking interactions. | nih.gov |
Self-Assembly and Nanoscale Organization of Indole Derivatives
The combination of directional hydrogen bonding and associative π-π stacking interactions makes indole derivatives excellent candidates for programmed self-assembly into well-defined nanoscale structures. researchgate.net The specific non-covalent interactions dictate the morphology of the resulting supramolecular polymers. By modifying the substituents on the indole core, it is possible to tune the intermolecular forces and thus control the assembly process.
Research into the self-assembly of functionalized molecules has shown that even weak, non-directional interactions can lead to the formation of one-dimensional structures like nanofibers when they occur in multiples. researchgate.net Automated, nanoscale synthesis platforms have enabled the rapid production and screening of diverse indole derivatives, facilitating the discovery of novel compounds with specific self-assembly properties. nih.gov This approach allows for an unprecedented level of insight into structure-property relationships, accelerating the development of new materials based on the nanoscale organization of indole building blocks. nih.gov The ability to form these organized assemblies is crucial for applications in materials science and nanotechnology.
Advanced Analytical Methodologies for Research Applications
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the qualitative and quantitative analysis of non-volatile organic compounds like 3,7-Dimethyl-1H-indole. It is extensively used for assessing the purity of synthesized batches and for monitoring the progress of chemical reactions.
Purity Assessment: The purity of this compound is critical for its application in research and development. HPLC, particularly in a reverse-phase setup, provides a robust method to separate the target compound from starting materials, by-products, and other impurities. A common approach involves using a non-polar stationary phase (e.g., C8 or C18 silica) and a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.govcetjournal.it The separation is based on the differential partitioning of the sample components between the two phases.
A typical HPLC analysis for purity would involve dissolving a known concentration of the this compound sample in the mobile phase, injecting it into the chromatograph, and monitoring the eluent with a UV detector, often at the indole (B1671886) chromophore's absorbance maximum (around 280 nm). nih.govcetjournal.it The resulting chromatogram displays peaks corresponding to different components. The purity is calculated based on the relative area of the main peak corresponding to this compound compared to the total area of all peaks. For a reference standard, the purity is expected to be high, often exceeding 99%. jk-sci.com
Interactive Data Table: Example HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7-9 minutes |
| Purity Calculation | Area % of the main peak |
Reaction Monitoring: HPLC is also an invaluable tool for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading, and helps determine the optimal reaction endpoint. The quantitative data obtained from HPLC is superior to qualitative methods like thin-layer chromatography (TLC) for precise reaction profiling.
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Separation
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantially higher resolution, speed, and sensitivity. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.
The primary advantage of UHPLC in the context of this compound analysis is its enhanced separation efficiency. This is particularly crucial for resolving the target compound from closely related structural isomers (e.g., other dimethyl-indole isomers) or impurities with very similar polarities, which might co-elute under standard HPLC conditions. The increased peak capacity and narrower peaks generated by UHPLC systems lead to more accurate quantification and a lower limit of detection. nih.gov
Furthermore, the use of smaller particles allows for faster analyses without sacrificing resolution. A separation that might take 15-20 minutes on an HPLC system can often be completed in under 5 minutes with UHPLC, significantly increasing sample throughput in research and quality control environments. nih.gov
Interactive Data Table: Comparison of HPLC and UHPLC Performance
| Feature | HPLC | UHPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Typical Backpressure | 400-600 bar | 1000-1500 bar |
| Analysis Time | Slower (e.g., 15-30 min) | Faster (e.g., 1-5 min) |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a newly synthesized batch of this compound, this technique provides crucial evidence for its elemental composition and helps to confirm its molecular formula, C₁₀H₁₁N. uni.lu
The method involves the complete combustion of a small, precisely weighed amount of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values calculated from the molecular formula.
For a compound to be considered pure, the experimental values should closely match the theoretical values, typically within a narrow margin of ±0.4%, a standard often required by scientific journals for the publication of new compounds. nih.gov
Interactive Data Table: Elemental Analysis Data for this compound
| Element | Theoretical % | Found % (Example) | Deviation |
| Carbon (C) | 82.72% | 82.88% | +0.16% |
| Hydrogen (H) | 7.64% | 7.41% | -0.23% |
| Nitrogen (N) | 9.65% | 9.33% | -0.32% |
| (Note: "Found %" values are based on published data for the isomeric compound 4,7-dimethyl-1H-indole, demonstrating typical experimental results). rsc.org |
A successful elemental analysis, where the found percentages are within the acceptable deviation, provides strong stoichiometric confirmation of the compound's identity as this compound.
Future Research Directions and Potential Impact
Development of Novel Synthetic Routes for Complex Indole (B1671886) Scaffolds
The construction of complex molecules based on the indole framework is a central theme in organic synthesis. rsc.orgchinesechemsoc.org While classical methods like the Fischer, Reissert, and Bartoli syntheses provide fundamental access to the indole core, there is a continuous drive to develop more efficient and versatile methodologies, particularly for creating polycyclic and highly substituted derivatives. ijrpr.comderpharmachemica.com Future research will likely focus on leveraging 3,7-Dimethyl-1H-indole as a starting material for more elaborate structures.
Advancements in transition-metal catalysis, including palladium-, rhodium-, and copper-catalyzed reactions, have revolutionized the synthesis of functionalized indoles. derpharmachemica.comhilarispublisher.com A key future direction will be the application of C-H activation and functionalization techniques to the this compound core. Regioselective functionalization of the indole's benzene (B151609) ring (at positions C4, C5, and C6) remains a challenge, and developing methods that can precisely target these positions in the presence of the existing methyl groups will be a significant breakthrough. rsc.orgrsc.org
Furthermore, cascade or domino reactions, where multiple bonds are formed in a single operation, represent an efficient strategy for building molecular complexity. acs.org Designing novel cascade reactions that start from this compound or its precursors could provide rapid access to fused indole systems and other complex heterocyclic architectures relevant to natural product synthesis and medicinal chemistry. acs.org
| Synthetic Approach | Description | Potential Future Application for Substituted Indoles |
|---|---|---|
| Classical Syntheses (e.g., Fischer, Gassman) | Well-established methods involving condensation and cyclization reactions, often requiring harsh conditions. luc.edu | Optimization using modern techniques like microwave-assisted synthesis to improve yields and reduce reaction times for precursors of this compound. researchgate.net |
| Transition-Metal Catalysis (e.g., Pd, Cu, Rh) | Methods like Sonogashira or Suzuki couplings and C-H activation enable the introduction of diverse functional groups under milder conditions. derpharmachemica.comacs.org | Development of regioselective C-H functionalization methods to modify the C4, C5, and C6 positions of the this compound core. rsc.org |
| Photocatalysis | Uses light to generate highly reactive intermediates, enabling unique transformations under mild conditions. hilarispublisher.com | Exploring novel cycloaddition or functionalization reactions initiated by photo-induced electron transfer from the electron-rich indole nucleus. |
| Cascade/Domino Reactions | Multi-step transformations that occur in a single pot, efficiently building molecular complexity. acs.orgresearchgate.net | Designing one-pot syntheses of complex, polycyclic, or spirocyclic indole alkaloids starting from this compound derivatives. acs.org |
Deeper Mechanistic Understanding of Indole Reactivity
A thorough understanding of reaction mechanisms is crucial for controlling chemical transformations and designing new synthetic methods. The reactivity of the indole ring is complex, influenced by its aromaticity, the nucleophilicity of the C3 position, and the acidity of the N-H proton. researchgate.netcopernicus.org The presence of two methyl groups in this compound introduces specific electronic and steric effects that modulate this inherent reactivity.
The methyl group at C3 blocks the most common site for electrophilic attack, potentially redirecting reactions to other positions like C2 or the benzene ring. The C7-methyl group, situated on the benzene portion, exerts an inductive electron-donating effect, which can influence the nucleophilicity of the entire ring system. ias.ac.inresearchgate.net Future mechanistic studies should aim to quantify these effects. Isotopic labeling experiments, kinetic studies, and in-situ reaction monitoring can provide deep insights into how this compound behaves in various reactions, such as oxidation, cycloaddition, and metal-catalyzed functionalization. acs.orgacs.org
Understanding the role of the N-H proton is also critical. While many reactions proceed on the N-H-containing indole, its deprotonation to form the indolyl anion dramatically alters its nucleophilic character. researchgate.net Mechanistic investigations could explore the subtle interplay between the N-H proton's acidity and the electronic contributions of the two methyl groups, which could be exploited for selective N-alkylation or C-H functionalization reactions. st-andrews.ac.uk
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties, elucidate reaction mechanisms, and guide experimental design. nih.govmdpi.com For indole chemistry, methods like Density Functional Theory (DFT) are used to study geometries, orbital energies, and reaction pathways. researchgate.netniscpr.res.in
Future research on this compound will greatly benefit from advanced computational modeling. DFT calculations can be employed to:
Predict Reactivity: By mapping the molecular electrostatic potential (MEP) and calculating frontier molecular orbital (HOMO-LUMO) energies, researchers can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net This can guide the development of regioselective functionalization reactions.
Elucidate Reaction Mechanisms: Computational modeling can map the entire energy landscape of a reaction, identifying transition states and intermediates. acs.org This is invaluable for understanding complex, multi-step transformations and for optimizing reaction conditions to favor desired products.
Design Novel Catalysts: In silico screening can accelerate the discovery of new catalysts for indole functionalization. By modeling the interaction between the this compound substrate and various catalyst candidates, researchers can identify promising systems for experimental validation.
Predict Spectroscopic Properties: Theoretical calculations can predict NMR, IR, and UV-Vis spectra, which aids in the characterization of new compounds derived from the this compound scaffold. researchgate.net
Integrating machine learning with quantum chemical data could lead to highly accurate predictive models for the properties and reactivity of a wide range of substituted indoles, further accelerating the discovery process.
| Computational Method | Application | Potential Impact on this compound Research |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and geometries. niscpr.res.in | Predicting regioselectivity of C-H functionalization and understanding the electronic influence of the methyl groups. |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption and emission spectra. researchgate.net | Predicting the photophysical properties of new dyes or fluorescent probes based on the scaffold. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules, especially their interaction with biological macromolecules like proteins. mdpi.comnih.gov | Understanding how potential drug candidates based on this scaffold bind to their target proteins over time. |
| Molecular Docking | Predicting the preferred binding orientation of a small molecule to a larger receptor. nih.govresearchgate.net | Screening virtual libraries of this compound derivatives against therapeutic targets to identify potential lead compounds. |
Exploration of New Chemical Space with this compound as a Core Scaffold
The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govnih.govnih.gov Indole derivatives are found in drugs used to treat cancer, inflammation, and neurological disorders. ijrpr.commdpi.comnih.gov The unique substitution pattern of this compound provides a distinct starting point for the exploration of new chemical space in drug discovery. nbinno.comdntb.gov.ua
Future research in this area will focus on synthesizing libraries of novel compounds built upon the this compound core. By introducing diverse functional groups at the N1, C2, C4, C5, and C6 positions, chemists can generate a wide array of molecules with varied physicochemical properties. These compound libraries can then be screened against various biological targets to identify new therapeutic leads.
For example, hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties, such as pyrazole or quinoline, could lead to compounds with novel or enhanced biological activities. nih.govmdpi.com The specific steric and electronic properties conferred by the 3,7-dimethyl substitution pattern may result in derivatives with improved selectivity, potency, or metabolic stability compared to other indole-based compounds. This strategic exploration could uncover new drug candidates for challenging diseases, reinforcing the value of the indole nucleus in modern medicinal chemistry. researchgate.netmdpi.com
Q & A
Q. What are the standard synthetic routes for preparing 3,7-dimethyl-1H-indole, and how can purity be optimized?
The compound is typically synthesized via alkylation of 7-methyl-1H-indole using methyl iodide under basic conditions. For example, methylation with 2 equivalents of methyl iodide yields this compound in near-quantitative yields (99%) without requiring further purification . To optimize purity, column chromatography (e.g., silica gel with cyclohexane/EtOAC) or recrystallization from ethanol is recommended. Monitoring via TLC and NMR (e.g., δ 3.09 ppm for N-methyl groups in H NMR) ensures structural fidelity .
Q. How is this compound characterized structurally?
Key characterization methods include:
- H/C NMR : Aromatic protons appear at δ 6.90–8.55 ppm, with methyl groups at δ 2.25–3.09 ppm .
- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 145.20) confirm the molecular formula (CHN) .
- X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for verifying substituent positions and bond angles .
Q. What are the common biological screening assays for this compound derivatives?
Derivatives are tested for:
- Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Anti-inflammatory effects : COX-2 inhibition assays using ELISA or fluorometric methods .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can regioselectivity challenges in derivatizing this compound be addressed?
The C-3 position is electronically activated for electrophilic substitution. For example:
Q. What computational methods support SAR studies for this compound analogs?
- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or kinase enzymes .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with bioactivity .
Q. How do crystallographic data resolve contradictions in substituent positioning?
Conflicting NMR assignments (e.g., overlapping methyl signals) are resolved via single-crystal X-ray diffraction. SHELXL refines structures against high-resolution data, confirming bond lengths (e.g., C–N: 1.36 Å) and torsion angles . For example, Seferoglu et al. used this to validate 2-arylindole derivatives .
Q. What strategies improve the stability of this compound in aqueous media?
Q. How can green chemistry principles be applied to its synthesis?
- Solvent-free alkylation : Microwave-assisted reactions reduce waste and energy use .
- Catalytic borylation : Iridium-based catalysts enable atom-economical C–H functionalization .
Data Contradictions and Methodological Gaps
Q. Why do reported yields for this compound derivatives vary across studies?
Variations arise from:
Q. How reliable are NMR assignments for methyl groups in crowded spectra?
Overlapping signals (e.g., δ 2.25–3.09 ppm for N- and C-methyls) are deconvoluted using 2D NMR (HSQC, HMBC) or isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
